
5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzofuran core using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where the benzofuran core is reacted with formaldehyde and morpholine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-2-(methylaminomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride
- 5-Methoxy-2-(dimethylaminomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride
- 5-Methoxy-2-(piperidinylmethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride
Uniqueness
5-Methoxy-2-(morpholinomethyl)-3-benzofurancarboxylic acid ethyl ester hydrochloride is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Numéro CAS |
56879-61-9 |
|---|---|
Formule moléculaire |
C17H22ClNO5 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
ethyl 5-methoxy-2-(morpholin-4-ium-4-ylmethyl)-1-benzofuran-3-carboxylate;chloride |
InChI |
InChI=1S/C17H21NO5.ClH/c1-3-22-17(19)16-13-10-12(20-2)4-5-14(13)23-15(16)11-18-6-8-21-9-7-18;/h4-5,10H,3,6-9,11H2,1-2H3;1H |
Clé InChI |
OKEBISFYIUPKTQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C[NH+]3CCOCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




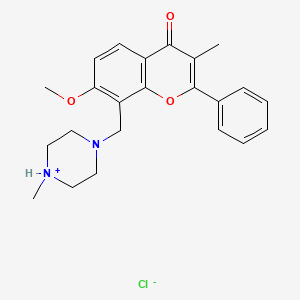

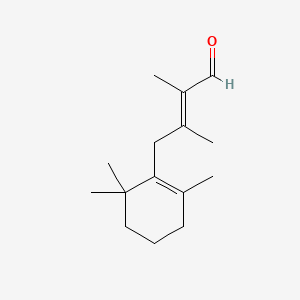
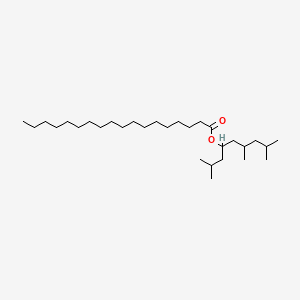
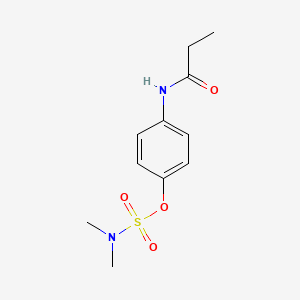
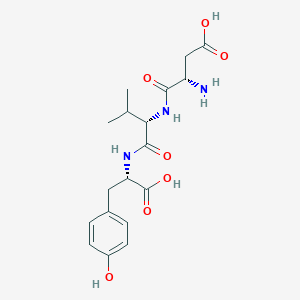
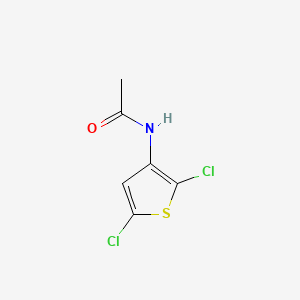


![Aspartic acid,D-[2,3-3H]](/img/structure/B13765107.png)
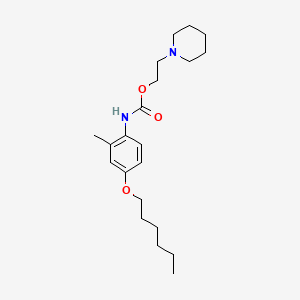
![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
